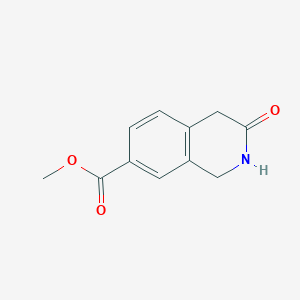Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
CAS No.: 1823924-37-3
Cat. No.: VC11670074
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823924-37-3 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | BWBDAAUODRYDDN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(CC(=O)NC2)C=C1 |
| Canonical SMILES | COC(=O)C1=CC2=C(CC(=O)NC2)C=C1 |
Introduction
Nomenclature and Structural Characteristics
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (IUPAC: methyl 7-(methoxycarbonyl)-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) belongs to the tetrahydroisoquinoline family, featuring a bicyclic scaffold with a ketone group at position 3 and a methyl ester at position 7 . Confusion arises in literature due to positional isomerism:
-
4-Carboxylate isomer: PubChem CID 119032088 (methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate) is well-documented, with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol .
-
7-Carboxylate isomer: CAS 1245798-40-6 (methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate) shares the same formula but differs in substituent positions .
The structural ambiguity underscores the need for precise spectroscopic validation (e.g., ¹H-NMR, 13C-NMR) to distinguish isomers.
Synthetic Methodologies
Pictet-Spengler Reaction
The 4-carboxylate analog is synthesized via acid-catalyzed cyclization of phenylalanine derivatives with formaldehyde, as described in EP0636612A1 . Key parameters:
-
Catalyst: Sulfuric or hydrobromic acid (avoiding HCl to prevent mutagenic byproducts) .
-
Conditions: 50–80°C for 3–12 hours, yielding >95% enantiomeric excess in optimized runs .
For the 7-carboxylate variant, positional selectivity may require modified directing groups or protecting strategies, though explicit protocols remain unreported in available literature.
Physicochemical Properties
Comparative data for tetrahydroisoquinoline carboxylates:
| Property | 4-Carboxylate | 7-Carboxylate |
|---|---|---|
| Molecular Weight (g/mol) | 205.21 | 205.21 |
| Density (g/cm³) | N/A | 1.2 ± 0.1 |
| Boiling Point (°C) | N/A | 464.6 ± 45.0 |
| LogP | N/A | 0.77 |
| Vapor Pressure (mmHg) | N/A | 0.0 ± 1.1 (25°C) |
The 7-carboxylate’s higher boiling point (464.6°C) vs. typical tetrahydroisoquinolines (~300°C) suggests stronger intermolecular interactions, possibly due to ester-ketone dipole alignment .
Analytical Characterization
Spectroscopic Data
Positional isomers require tandem MS/MS or X-ray crystallography for unambiguous identification.
Industrial Availability
-
4-Carboxylate: Available via Enamine (Cat. ENAH304706E0) at 85% purity .
-
7-Carboxylate: Limited commercial availability; custom synthesis recommended .
Future Directions
-
Stereoselective Synthesis: Developing asymmetric routes for 7-carboxylate enantiomers.
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.
-
Structure-Activity Relationships: Systematic substitution at positions 3 and 7.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume